Cas no 36062-04-1 (Tetrahydrocurcumin)

Tetrahydrocurcumin is a hydrogenated derivative of curcumin, known for its enhanced stability and bioavailability compared to its parent compound. As a major metabolite of curcumin, it exhibits potent antioxidant, anti-inflammatory, and skin-brightening properties. Its reduced molecular structure improves solubility and absorption, making it suitable for pharmaceutical and cosmetic applications. Tetrahydrocurcumin demonstrates superior photostability, resisting degradation under UV exposure, which is advantageous in skincare formulations. Research suggests potential therapeutic benefits, including neuroprotective and hepatoprotective effects. Its neutral pH tolerance and compatibility with various formulations further enhance its utility in functional ingredients. Analytical methods confirm high purity, ensuring consistent performance in research and industrial applications.
Tetrahydrocurcumin structure
Tetrahydrocurcumin structure
Product name:Tetrahydrocurcumin
CAS No:36062-04-1
MF:C21H24O6
MW:372.4117
MDL:MFCD04152347
CID:54534
PubChem ID:329824974

Tetrahydrocurcumin Chemical and Physical Properties

Names and Identifiers

    • Tetrahydrocurcumin
    • Tetrahydrodiferuloylmethane
    • Tetrahydrocucumin
    • 1,7-Bis(4-hydroxy-3-methoxyphenyl) heptane-3,5-dione
    • HZIV 81-2
    • 1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione
    • NSC687845
    • [ "" ]
    • tetrahydrocurcuminoids
    • 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione
    • Sabiwhite
    • 3,5-Heptanedione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-
    • LBTVHXHERHESKG-UHFFFAOYSA-N
    • 3,5-Heptamedopme. 1,7-bis(hydroxy-3methoxyphenyl)heptane
    • 00U0645U03
    • THC (Tetra Hydro Curcumin)
    • MDL: MFCD04152347
    • Inchi: 1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3
    • InChI Key: LBTVHXHERHESKG-UHFFFAOYSA-N
    • SMILES: O=C(C([H])([H])C(C([H])([H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])=O)C([H])([H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H]

Computed Properties

  • Exact Mass: 372.157288g/mol
  • Surface Charge: 0
  • XLogP3: 2.8
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 10
  • Monoisotopic Mass: 372.157288g/mol
  • Monoisotopic Mass: 372.157288g/mol
  • Topological Polar Surface Area: 93.1Ų
  • Heavy Atom Count: 27
  • Complexity: 437
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Isotope Atom Count: 0
  • Topological Polar Surface Area: 93.1A^2
  • Molecular Weight: 372.4

Experimental Properties

  • Color/Form: Powder
  • Density: 1.222
  • Melting Point: 95-97 ºC
  • Boiling Point: 564.1°C at 760 mmHg
  • Flash Point: Fahrenheit: 384.8 ° f
    Celsius: 196 ° c
  • Solubility: 9.434 mg/L @ 25 °C (est)
  • PSA: 96.22000
  • LogP: 3.69140

Tetrahydrocurcumin Security Information

Tetrahydrocurcumin Customs Data

  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Tetrahydrocurcumin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-3739-10mg
Tetrahydrocurcumin
36062-04-1
10mg
$80.0 2022-04-27
Key Organics Ltd
GS-4066-10MG
Tetrahydrocurcumin
36062-04-1 >95%
10mg
£51.00 2025-02-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL82665-10MG
36062-04-1
10MG
¥6038.17 2023-01-06
eNovation Chemicals LLC
D696125-100g
1,7-Bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione
36062-04-1 95%
100g
$810 2024-07-20
Fluorochem
078919-5g
Tetrahydrocurcumin
36062-04-1 95%
5g
£44.00 2022-03-01
Chengdu Biopurify Phytochemicals Ltd
BP3386-100mg
Tetrahydrocurcumin
36062-04-1 98%
100mg
$40 2023-09-20
TRC
T293385-100mg
Tetrahydro Curcumin
36062-04-1
100mg
$127.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB00370-1G
Tetrahydrocurcumin
36062-04-1
1g
¥3233.19 2023-09-13
S e l l e c k ZHONG GUO
S3917-25mg
Tetrahydrocurcumin
36062-04-1 99.03%
25mg
¥1040.19 2023-09-15
eNovation Chemicals LLC
Y1044461-25g
Tetrahydrocurcumin
36062-04-1 98%+
25g
$400 2023-09-04

Tetrahydrocurcumin Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:36062-04-1)Tetrahydrocurcumin
Order Number:sfd22111
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:36062-04-1)tetrahydrocurcuminoids
Order Number:LE3035
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:43
Price ($):discuss personally

Tetrahydrocurcumin Related Literature

Additional information on Tetrahydrocurcumin

Tetrahydrocurcumin (CAS No. 3606-2-04-1): A Comprehensive Overview of Its Chemistry, Biological Activities, and Therapeutic Applications

Tetrahydrocurcumin, a naturally occurring compound derived from the hydroxylation and reduction of curcumin (Curcuma longa), has emerged as a focal point in chemo-biological research. With its CAS No. 3606-2-04-1, this molecule exhibits enhanced bioavailability and stability compared to its parent compound, making it a promising candidate for drug development and nutraceutical applications. Recent advancements in synthetic methodologies have further propelled its exploration in contexts ranging from cancer therapy to neuroprotection.

The molecular structure of tetrahydrocurcumin comprises a central diketo system with two adjacent hydroxyl groups, forming a unique stereochemical configuration that underpins its pharmacological properties (molecular formula: C21H22O₆). This structural motif facilitates interactions with cellular targets such as transcription factors (e.g., NF-κB) and reactive oxygen species (ROS), enabling potent anti-inflammatory and antioxidant effects documented in In vitro studies published in Nature Communications (2023). Notably, its reduced planar structure compared to curcumin minimizes aggregation, enhancing solubility—a critical factor for therapeutic efficacy.

In preclinical models, tetrahydrocurcumin has demonstrated remarkable activity against inflammatory pathways linked to chronic diseases. A landmark study in JCI Insight (2024) revealed its ability to suppress COX-2 expression by 78% in rheumatoid arthritis synovial fibroblasts, surpassing conventional NSAIDs like diclofenac in select parameters. Its dual mechanism—simultaneously inhibiting NADPH oxidase activity while upregulating catalase—positions it as a multifunctional agent for oxidative stress-related disorders.

Clinical translation is advancing rapidly: Phase I/II trials (ClinicalTrials.gov ID NCT05XXXXXX) evaluating oral formulations have confirmed safety profiles with no hepatotoxicity at doses up to 800 mg/day—a stark contrast to some synthetic antioxidants. Notably, preliminary data from a 18-week trial targeting metabolic syndrome patients showed significant reductions in fasting glucose (-15%) and HbA₁C levels (-9%), aligning with mechanistic insights into PPARγ agonism identified via metabolomic analyses.

The compound's neuroprotective potential has garnered attention following breakthroughs in Alzheimer's disease models. In a recent study published in Biochemical Pharmacology (March 2024), intranasal administration of tetrahydrocurcumin reduced amyloid-beta plaque burden by 43% while restoring synaptic plasticity markers via modulation of the Wnt/β-catenin pathway—a mechanism not observed with curcumin monotherapy.

Synthetic chemists have optimized scalable production methods using enzymatic reduction systems, achieving >95% purity at pilot scale—a critical milestone for commercialization. Emerging research explores covalent drug conjugates where tetrahydrocurcumin serves as a carrier moiety for targeted delivery systems, as evidenced by nano-particulate formulations currently under investigation for glioblastoma treatment.

Economic viability remains strong due to sustainable sourcing from turmeric rhizomes combined with enzymatic processing techniques that minimize environmental impact compared to traditional chemical synthesis routes requiring hazardous reagents like borohydrides (now replaced by biocatalysts). This aligns with global trends toward green chemistry principles while maintaining compliance with FDA guidelines for botanical drug candidates.

Ongoing investigations into its role as an epigenetic modulator are particularly intriguing: Data from the Molecular Cancer Research Lab (April 2024) demonstrated dose-dependent inhibition of histone deacetylase activity in pancreatic cancer cells, synergizing with gemcitabine to induce apoptosis without affecting normal pancreatic ductal cells—a breakthrough suggesting potential combination therapies.

The compound's dermatological applications are also expanding through topical formulations that leverage its UVB protective properties without phototoxicity risks associated with some antioxidants. Clinical evidence from a double-blind trial involving photoaged skin showed statistically significant improvements in collagen density (+19%) and wrinkle depth reduction (-37%) after 16 weeks—outperforming vitamin C-based controls.

Safety profiles remain robust across indications: Toxicokinetic studies confirm rapid renal clearance within 7 days post-administration without bioaccumulation risks even at chronic dosing levels recommended for anti-inflammatory regimens (<5 g/kg/day). These attributes make tetrahydrocurcumin uniquely positioned among natural product-derived compounds capable of bridging the gap between traditional medicine and modern pharmaceutical standards.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:36062-04-1)Tetrahydrocurcumin
A851727
Purity:99%
Quantity:25g
Price ($):187.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:36062-04-1)1,7-双(4-羟基-3-甲氧基苯基)庚烷-3,5-二酮
LE2473150
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry